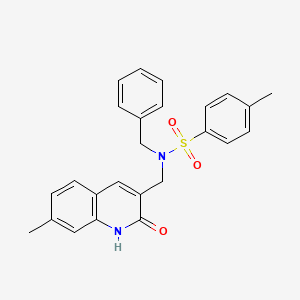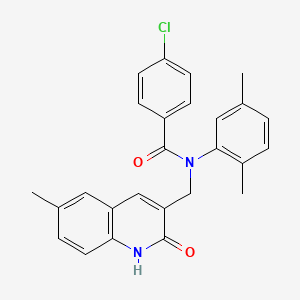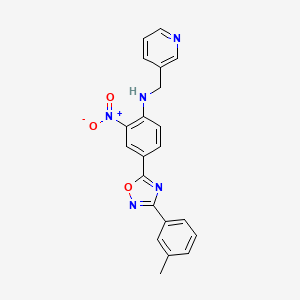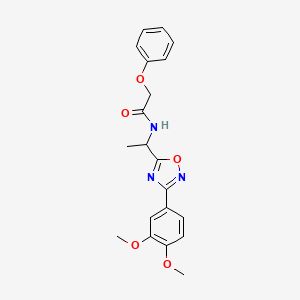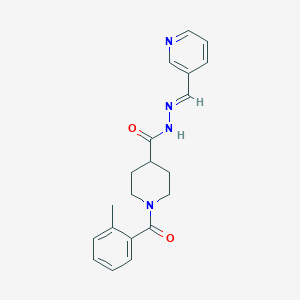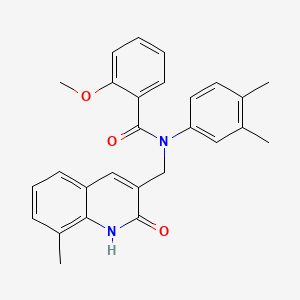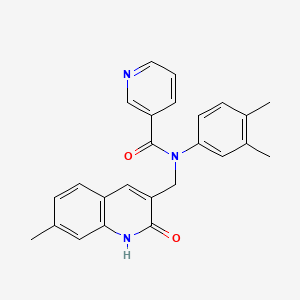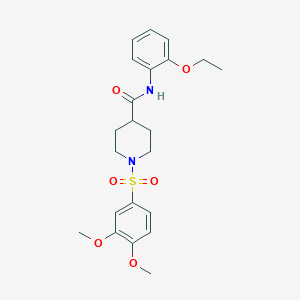
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide, also known as MTOA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MTOA is a derivative of acetamide and contains an oxadiazole ring, which is a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The compound has a molecular weight of 361.44 g/mol and a melting point of 187-188°C.
Mécanisme D'action
The exact mechanism of action of N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. For example, this compound has been shown to reduce oxidative stress and lipid peroxidation, which are involved in the pathogenesis of various diseases. This compound has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide in lab experiments is its relatively simple synthesis method, which allows for easy and cost-effective production of the compound. Additionally, this compound has been shown to exhibit significant therapeutic effects in various animal models, indicating its potential use as a therapeutic agent.
One limitation of using this compound in lab experiments is the lack of knowledge regarding its exact mechanism of action. Additionally, more studies are needed to investigate the safety and efficacy of this compound in humans.
Orientations Futures
There are several future directions for research on N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide. One potential direction is to investigate the effects of this compound on other signaling pathways involved in disease pathogenesis. Additionally, more studies are needed to investigate the safety and efficacy of this compound in humans. Finally, the development of new derivatives of this compound with improved therapeutic properties is another potential direction for future research.
Méthodes De Synthèse
The synthesis of N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide involves the reaction between 4-amino-3-methyl-1,2,4-oxadiazole-5-carboxylic acid and p-tolyl chloroacetate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white crystalline solid with a yield of approximately 70%.
Applications De Recherche Scientifique
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has been studied for its potential therapeutic applications in various scientific research studies. One such study investigated the anti-inflammatory and analgesic effects of this compound in animal models. The results showed that this compound exhibited significant anti-inflammatory and analgesic effects, indicating its potential use as a therapeutic agent for inflammatory and painful conditions.
Another study investigated the neuroprotective effects of this compound in a rat model of cerebral ischemia. The results showed that this compound significantly reduced the infarct size and improved neurological function, suggesting its potential use as a neuroprotective agent for cerebral ischemia.
Propriétés
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-3-9-16(10-4-12)23-11-17(22)20-15-7-5-14(6-8-15)18-19-13(2)21-24-18/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXXFWCABKYUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7696242.png)


